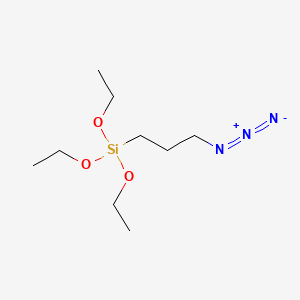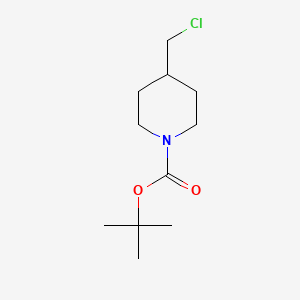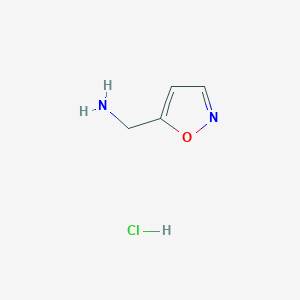
Methyl 2,6-dichloro-4-iodobenzoate
Overview
Description
“Methyl 2,6-dichloro-4-iodobenzoate” is a chemical compound with the molecular formula C8H5Cl2IO2 . It has a molecular weight of 330.93 g/mol . This compound is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 2,6-dichloro-4-iodobenzoate” consists of 8 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, 1 iodine atom, and 2 oxygen atoms .Scientific Research Applications
Synthesis Applications
Difluoromethylation
Methyl 2,6-dichloro-4-iodobenzoate is used in the difluoromethylation of methyl 4-hydroxy-3-iodobenzoate. This process involves exploring safe and practical difluoromethylation protocols on a multikilogram scale to produce high-purity yields (Sperry & Sutherland, 2011).
Oxidizing Agent
It can be utilized in the preparation of esters of 2-iodoxybenzoic acid (IBX-esters), which are valuable oxidizing agents. These compounds belong to a new class of pentavalent iodine compounds with a pseudobenziodoxole structure, indicating a potential application in organic chemistry as oxidizing reagents (Zhdankin et al., 2005).
Analytical and Structural Analysis
- Single Crystal Analysis: Methyl 2,6-dichloro-4-iodobenzoate can be used in the study of single crystal structures. For instance, the single crystal X-ray structure of methyl 4-hydroxybenzoate was analyzed, providing insights into the molecular interactions and crystal packing of related compounds (Sharfalddin et al., 2020).
Organic Synthesis
Heck Reaction in Synthesis
It's involved in the Heck reaction for synthesizing 1-alkoxyisoquinoline-3-carboxylic acids esters, demonstrating its role in facilitating complex organic synthesis processes (Ture et al., 2011).
Palladium-Catalyzed Carbonylation
This compound is used in palladium-catalyzed carbonylation reactions. Depending on the substituents, different compounds can be synthesized, showcasing its versatility in organic synthesis (Ács et al., 2006).
Advanced Material Research
Electrical Properties in Ferroelectricity
Methyl 2,6-dichloro-4-iodobenzoate derivatives can be used in the exploration of ferroelectric materials, which are crucial in the development of new electronic devices (Horiuchi et al., 2012).
Catalysis and Reaction Mechanisms
Its derivatives are studied in the context of copper-catalyzed cross-coupling reactions, helping to understand reaction mechanisms and enhancing catalytic processes in organic chemistry (Jover, 2018).
Safety And Hazards
Safety measures for handling “Methyl 2,6-dichloro-4-iodobenzoate” include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . In case of ingestion, rinse mouth with water and do not induce vomiting .
properties
IUPAC Name |
methyl 2,6-dichloro-4-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2IO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQMCRSLVDSVIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Cl)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609070 | |
| Record name | Methyl 2,6-dichloro-4-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-dichloro-4-iodobenzoate | |
CAS RN |
1098619-73-8 | |
| Record name | Methyl 2,6-dichloro-4-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B1591849.png)


![Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1591854.png)



![4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B1591860.png)